molecular formula C5H11NO B1590599 5-Aminopent-1-en-3-ol CAS No. 87487-96-5

5-Aminopent-1-en-3-ol

Cat. No.: B1590599
CAS No.: 87487-96-5
M. Wt: 101.15 g/mol
InChI Key: GTYDVILRLCJUHL-UHFFFAOYSA-N
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Description

5-Aminopent-1-en-3-ol: is an organic compound with the molecular formula C5H11NO . It is a derivative of pentene, featuring an amino group (-NH2) at the fifth position and a hydroxyl group (-OH) at the third position. This compound is of interest due to its bifunctional nature, which allows it to participate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopent-1-en-3-ol can be achieved through several methods. One common approach involves the reductive amination of 4-penten-1-ol. This process typically uses ammonia and hydrogen in the presence of a catalyst such as nickel or palladium. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yields and purity. Catalysts such as nickel-hydrotalcite can be employed to enhance the efficiency of the reaction. The use of continuous reactors allows for better control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Aminopent-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-aminopent-1-en-3-one.

    Reduction: The compound can be reduced to form 5-aminopentanol, where the double bond is hydrogenated.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: 5-Aminopent-1-en-3-one

    Reduction: 5-Aminopentanol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Chemistry: 5-Aminopent-1-en-3-ol is used as a building block in organic synthesis. Its bifunctional nature makes it suitable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active compounds. It may also serve as a ligand in the study of enzyme-substrate interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit pharmacological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in the manufacture of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Aminopent-1-en-3-ol depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors through its amino and hydroxyl groups. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. For example, in medicinal applications, the compound may inhibit enzyme activity or bind to receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

    5-Aminopentanol: Similar structure but lacks the double bond.

    4-Aminopent-1-en-3-ol: Amino group at the fourth position instead of the fifth.

    3-Aminopent-1-en-5-ol: Amino group at the third position and hydroxyl group at the fifth position.

Uniqueness: 5-Aminopent-1-en-3-ol is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and applications. The presence of both an amino and a hydroxyl group in a conjugated system provides versatility in chemical synthesis and potential biological activity.

Properties

IUPAC Name

5-aminopent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-5(7)3-4-6/h2,5,7H,1,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYDVILRLCJUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515765
Record name 5-Aminopent-1-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87487-96-5
Record name 5-Aminopent-1-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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